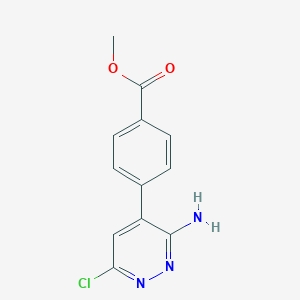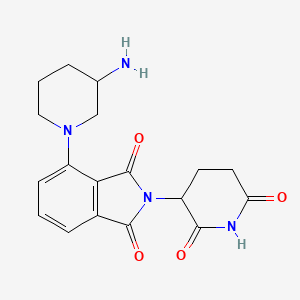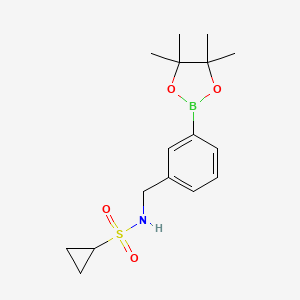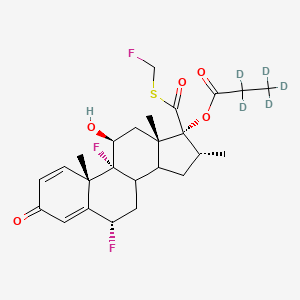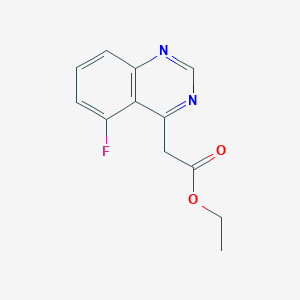
Ethyl 5-Fluoroquinazoline-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative with the molecular formula C12H11FN2O2 . This compound is part of a broader class of quinazoline derivatives known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of Ethyl 5-Fluoroquinazoline-4-acetate typically involves nucleophilic displacement reactions. One common method includes treating chloroquinazoline with substituted aromatic amines in the presence of trimethylamine . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Ethyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially when reacting with aromatic amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 5-Fluoroquinazoline-4-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential anticonvulsant activities, showing high affinity to the GABA-A receptor.
Medicine: Investigated for its neuroprotective and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-Fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding affinity to the GABA-A receptor, which modulates inhibitory neurotransmission in the brain . This interaction helps in stabilizing neuronal activity and preventing seizures .
Comparaison Avec Des Composés Similaires
Ethyl 5-Fluoroquinazoline-4-acetate can be compared with other fluorinated quinazoline derivatives, such as:
6-Fluoroquinazolinones: Known for their neuroprotective and antitumor activities.
5-Fluoroquinazolines: Exhibiting significant anticonvulsant properties.
7-Fluoroquinazolines: Effective in treating obesity and diabetes. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H11FN2O2 |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
ethyl 2-(5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |
Clé InChI |
MJMPLXOWCJEQMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
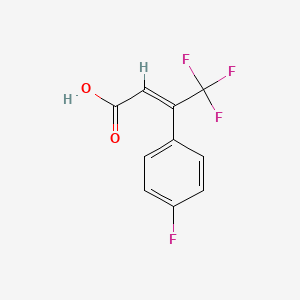
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
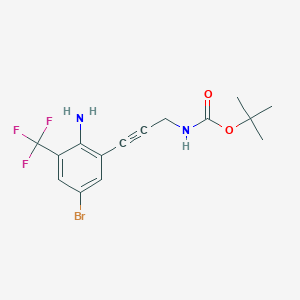
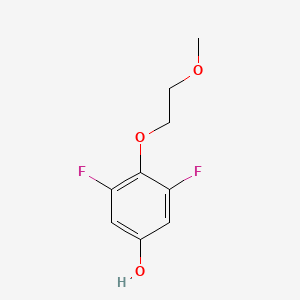
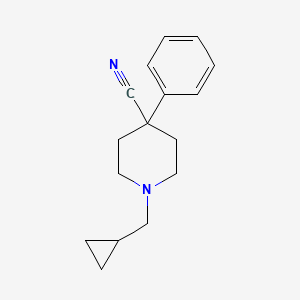
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)

